6-Chloro-3-[[2-(hydroxymethyl)pyrrolidin-1-yl]methyl]chromen-4-one
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Overview
Description
6-Chloro-3-[[2-(hydroxymethyl)pyrrolidin-1-yl]methyl]chromen-4-one is a synthetic organic compound that belongs to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a chloro group and a pyrrolidinylmethyl substituent enhances its chemical reactivity and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-[[2-(hydroxymethyl)pyrrolidin-1-yl]methyl]chromen-4-one typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 6-chlorochromen-4-one.
Nucleophilic Substitution: The 6-chlorochromen-4-one undergoes nucleophilic substitution with 2-(hydroxymethyl)pyrrolidine in the presence of a base such as potassium carbonate.
Purification: The product is then purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as using environmentally benign solvents and catalysts, are often employed to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-[[2-(hydroxymethyl)pyrrolidin-1-yl]methyl]chromen-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The chloro group can be reduced
Properties
IUPAC Name |
6-chloro-3-[[2-(hydroxymethyl)pyrrolidin-1-yl]methyl]chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO3/c16-11-3-4-14-13(6-11)15(19)10(9-20-14)7-17-5-1-2-12(17)8-18/h3-4,6,9,12,18H,1-2,5,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COYGWLGBONBJQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2=COC3=C(C2=O)C=C(C=C3)Cl)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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